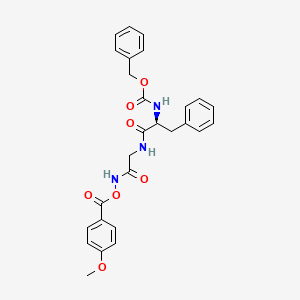![molecular formula C32H19Cu2N7Na2O14S4 B12384119 dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12384119.png)
dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate is a complex compound that features a dicopper core and multiple sulfonate and diazenyl functional groups
準備方法
The synthesis of dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate typically involves the following steps:
Formation of the diazenyl groups: This step involves the diazotization of sulfanilic acid derivatives, followed by coupling with naphthalenesulfonic acid derivatives.
Copper incorporation: The dicopper core is introduced through a reaction with copper salts, such as copper sulfate, under controlled conditions.
Final assembly: The final compound is assembled by combining the diazenyl-functionalized naphthalenes with the dicopper core in the presence of disodium salts to ensure solubility and stability.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
Dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the copper centers, leading to the formation of higher oxidation state copper species.
Reduction: Reduction reactions can occur at the diazenyl groups, converting them to amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate has several scientific research applications:
Catalysis: The dicopper core can act as a catalyst in various organic transformations, including oxidation and coupling reactions.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as conductive polymers and nanocomposites.
Biological Studies: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mimetics and as a potential therapeutic agent.
Environmental Chemistry: Its catalytic properties can be harnessed for environmental applications, such as pollutant degradation and water treatment.
作用機序
The mechanism of action of dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate involves several key steps:
Copper centers: The dicopper core can facilitate electron transfer reactions, making it an effective catalyst.
Diazenyl groups: These groups can participate in redox reactions, contributing to the compound’s overall reactivity.
Sulfonate groups: These groups enhance the compound’s solubility and stability, allowing it to function effectively in aqueous environments.
The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with substrates through its copper centers and diazenyl groups to facilitate various chemical transformations.
類似化合物との比較
Dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate can be compared with other similar compounds, such as:
Bis(μ-oxo)dicopper complexes: These compounds also feature a dicopper core but differ in their ligand environment and reactivity.
Copper phthalocyanines: These compounds have a copper center coordinated to a phthalocyanine ligand, offering different electronic properties and applications.
Copper-amine complexes: These complexes feature copper coordinated to amine ligands, providing a different set of reactivity and stability characteristics.
The uniqueness of this compound lies in its combination of diazenyl and sulfonate groups, which confer specific solubility, stability, and reactivity properties not found in other dicopper complexes.
特性
分子式 |
C32H19Cu2N7Na2O14S4 |
|---|---|
分子量 |
1026.9 g/mol |
IUPAC名 |
dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C32H25N7O14S4.2Cu.2Na/c33-54(44,45)19-3-7-25(40)23(13-19)36-38-29-27(56(48,49)50)11-15-9-17(1-5-21(15)31(29)42)35-18-2-6-22-16(10-18)12-28(57(51,52)53)30(32(22)43)39-37-24-14-20(55(34,46)47)4-8-26(24)41;;;;/h1-14,35,40-43H,(H2,33,44,45)(H2,34,46,47)(H,48,49,50)(H,51,52,53);;;;/q;2*+2;2*+1/p-6 |
InChIキー |
OHHRMPATRJSFJN-UHFFFAOYSA-H |
正規SMILES |
C1=CC2=C(C(=C(C=C2C=C1NC3=CC4=CC(=C(C(=C4C=C3)[O-])N=NC5=C(C=CC(=C5)S(=O)(=O)N)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=CC(=C6)S(=O)(=O)N)[O-])[O-].[Na+].[Na+].[Cu+2].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






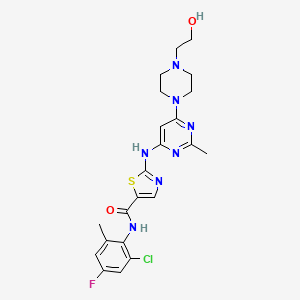
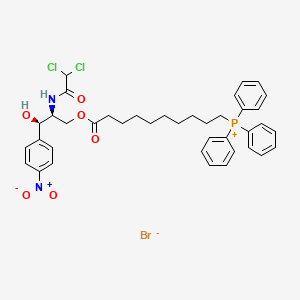
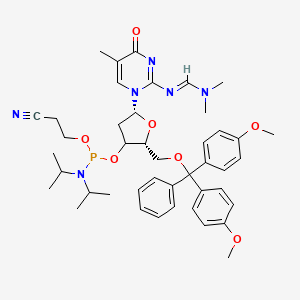

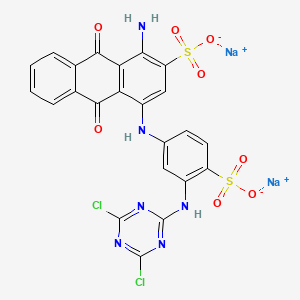
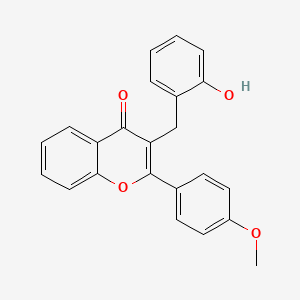
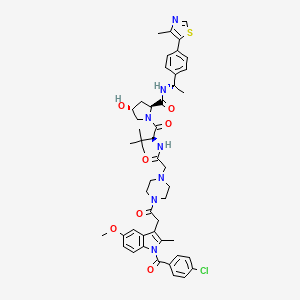
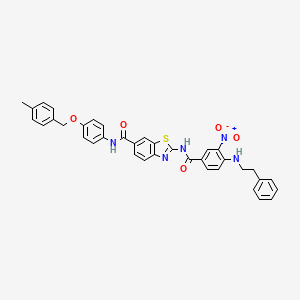
![tetrasodium;(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[6-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-6-oxohexyl]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12384108.png)
